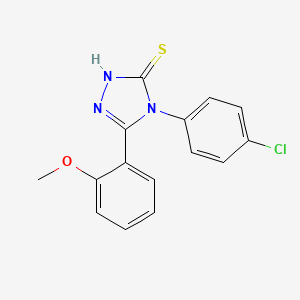

4-(4-chlorophenyl)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

4-(4-chlorophenyl)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3OS/c1-20-13-5-3-2-4-12(13)14-17-18-15(21)19(14)11-8-6-10(16)7-9-11/h2-9H,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KELXLLSHSRLCCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NNC(=S)N2C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been used in the catalytic protodeboronation of pinacol boronic esters.

Mode of Action

It’s worth noting that similar compounds have been utilized in a radical approach for the catalytic protodeboronation of alkyl boronic esters.

Biochemical Pathways

Related compounds have been used in the formal anti-markovnikov alkene hydromethylation.

Biological Activity

The compound 4-(4-chlorophenyl)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a member of the triazole family, which has garnered significant interest due to its diverse biological activities. Triazole derivatives are known for their pharmacological potential, including antimicrobial, antifungal, anticancer, and antioxidant properties. This article delves into the biological activity of this specific compound, presenting relevant research findings, data tables, and case studies.

Chemical Structure

The molecular formula for this compound is , with a molecular weight of approximately 335.82 g/mol. The structure features a triazole ring substituted with a chlorophenyl and a methoxyphenyl group, contributing to its biological activity.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study focused on various S-substituted derivatives of triazole-3-thiols demonstrated that compounds similar to this compound showed promising activity against several bacterial strains.

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound Name | MIC (µg/mL) | Bacterial Strains |

|---|---|---|

| 4-(4-chlorophenyl)-5-(2-methoxyphenyl)-triazole-thiol | 31.25 - 62.5 | Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans |

| 1-((4-ethyl-5-((3-(pyridin-4-yl)-triazol-5-yl)thio)methyl)-triazol-3-yl)thio)propan-2-one | 31.25 | Pseudomonas aeruginosa |

The minimum inhibitory concentration (MIC) values indicate that the compound exhibits effective antimicrobial activity at low concentrations, suggesting its potential as a therapeutic agent.

Antioxidant Activity

Triazole compounds are also recognized for their antioxidant properties. A comparative study highlighted that triazole-thiol derivatives possess strong antioxidant capabilities:

Table 2: Antioxidant Activity Comparison

| Compound Name | IC50 (µM) | Assay Type |

|---|---|---|

| 4-(4-chlorophenyl)-5-(2-methoxyphenyl)-triazole-thiol | 0.397 | ABTS Assay |

| Ascorbic Acid | 0.87 | ABTS Assay |

The antioxidant activity of the triazole derivative is comparable to that of ascorbic acid, indicating its potential utility in preventing oxidative stress-related diseases.

The biological activity of 4-(4-chlorophenyl)-5-(2-methoxyphenyl)-triazole-3-thiol can be attributed to its ability to interact with various biological targets:

- Inhibition of Enzymes : Triazoles often inhibit enzymes involved in cell wall synthesis in fungi and bacteria.

- Reactive Oxygen Species (ROS) Scavenging : The thiol group in the compound may facilitate the scavenging of free radicals.

- Alteration of Membrane Permeability : The presence of aromatic groups can influence membrane interactions and permeability.

Case Studies

A notable study investigated the efficacy of various triazole derivatives against resistant bacterial strains. The results indicated that compounds with specific substitutions (like those in 4-(4-chlorophenyl)-5-(2-methoxyphenyl)-triazole-3-thiol ) exhibited enhanced antibacterial properties compared to traditional antibiotics.

Key Findings:

- Compounds showed lower MIC values against multi-drug resistant strains.

- Structural modifications significantly influenced biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The biological and physicochemical properties of triazole-3-thiol derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Key Observations :

- Electron-withdrawing groups (e.g., Cl, CF₃) : Enhance stability and hydrophobic interactions, improving binding to biological targets like viral enzymes .

- Bulkier substituents (e.g., cyclopentenyl, benzylidene) : May restrict conformational flexibility but improve target specificity .

Antiviral Activity

- CoV Helicase Inhibition: Compounds with hydrazinyl substituents (e.g., 4-(cyclopent-1-en-3-ylamino)-5-[2-(4-Cl-phenyl)hydrazinyl]-4H-1,2,4-triazole-3-thiol) showed IC₅₀ values <10 μM against MERS-CoV helicase, attributed to strong hydrogen bonding with viral nsp13 .

- Inference for Target Compound : The 2-methoxyphenyl group may enhance binding to helicase active sites via π-π stacking, though chloro substitution could reduce solubility compared to fluoro analogs .

Antimicrobial Activity

- Antifungal/Antibiotic Action : 4-(4-MeO-phenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol exhibited MIC values of 8–16 μg/mL against Candida albicans and Staphylococcus aureus due to thiol-mediated disruption of microbial membranes .

- Chloro-Substituted Analogs : Simpler derivatives like 5-(4-Cl-phenyl)-4H-1,2,4-triazole-3-thiol showed moderate activity (MIC = 32–64 μg/mL), suggesting chloro groups alone are less effective than mixed substituents .

Physicochemical Properties

- Lipophilicity (LogP) : The target compound’s Cl and MeO groups balance lipophilicity (predicted LogP ~3.2), compared to higher LogP for CF₃-substituted analogs (~4.1), which may improve blood-brain barrier penetration .

- Solubility : Methoxy groups enhance aqueous solubility (predicted ~0.5 mg/mL) over nitro- or CF₃-substituted derivatives (~0.1 mg/mL) .

Q & A

Q. Advanced Bioactivity Analysis

- Enzyme inhibition assays : ATPase activity (e.g., IC values for MERS-CoV helicase inhibition) is measured using spectrophotometric methods with malachite green phosphate detection . Contradictions arise when structural analogs show variable inhibition (e.g., IC ranging from 0.47 µM to >5 µM) due to substituent effects .

- Cytotoxicity screening : MTT assays on cell lines (e.g., HeLa, HepG2) assess selectivity, with discrepancies often linked to solubility or metabolic stability .

What computational strategies are effective for studying structure-activity relationships (SAR) and target binding?

Q. Advanced SAR Methodology

- Molecular docking : AutoDock or Schrödinger Suite predicts interactions with targets like viral helicases (PDB: 5WWP). Key residues (e.g., Lys288, Asp374) form hydrogen bonds with the triazole-thiol core .

- QSAR modeling : Hammett constants or logP values correlate substituent electronic effects with bioactivity . For example, electron-withdrawing groups (e.g., -Cl) enhance helicase inhibition, while bulky groups reduce binding .

How can thermodynamic properties and chromatographic behavior inform formulation strategies?

Q. Advanced Physicochemical Profiling

- Hydrophilic interaction chromatography (HILIC) : Retention factors () at varying temperatures (25–40°C) determine hydrophilicity. For analogs, enthalpy () and entropy () of transfer are calculated to optimize mobile-phase conditions .

- Solubility enhancement : Co-solvents (e.g., PEG-400) or salt formation (e.g., morpholinium salts) improve aqueous solubility for in vivo studies .

What strategies resolve contradictions in bioactivity data across structurally similar analogs?

Q. Advanced Data Reconciliation

- Orthogonal assays : Combine enzyme inhibition with cellular uptake studies (e.g., LC-MS quantification) to distinguish intrinsic activity from bioavailability limitations .

- Crystallography : X-ray structures of protein-ligand complexes identify steric clashes or suboptimal binding poses for low-activity analogs .

How are ADME/Tox properties profiled for this compound, and what are key metabolic pathways?

Q. Advanced Pharmacokinetics

- In silico prediction : SwissADME estimates permeability (e.g., Caco-2 ) and cytochrome P450 interactions. The methoxy group may undergo O-demethylation, requiring LC-MS/MS to detect metabolites .

- In vitro hepatotoxicity : HepG2 cells assess mitochondrial membrane potential (JC-1 staining) and glutathione depletion .

What impurities are commonly observed during synthesis, and how are they quantified?

Q. Advanced Purity Control

- Technological impurities : Unreacted intermediates (e.g., thiosemicarbazides) or oxidation byproducts (e.g., disulfides) are monitored via HPLC-DAD with C18 columns (acetonitrile:water gradients) .

- Validation : Limits of detection (LOD < 0.1%) are established per ICH Q3A guidelines .

How can researchers optimize aqueous solubility without compromising bioactivity?

Q. Advanced Formulation Design

- Prodrug synthesis : Phosphonate or glycoside derivatives enhance solubility while maintaining triazole-thiol pharmacophore integrity .

- Nanoformulation : Liposomal encapsulation (particle size <200 nm via dynamic light scattering) improves bioavailability in pharmacokinetic studies .

What are the key challenges in scaling up synthesis for preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.